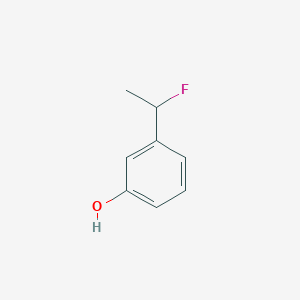

3-(1-Fluoroethyl)phenol

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry has emerged as a crucial and dynamic field in organic synthesis and material science. mdpi.com The introduction of fluorine, the most electronegative element, into organic molecules dramatically alters their physical, chemical, and biological properties. mdpi.comnumberanalytics.com This modification is a powerful strategy in designing new molecules for a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.comwikipedia.org

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to the high thermal stability of fluorinated compounds. wikipedia.org In the context of medicinal chemistry, the substitution of hydrogen with fluorine can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. mdpi.comnumberanalytics.com These desirable characteristics have led to a surge in the number of commercial pharmaceuticals and agrochemicals that contain fluorine moieties. mdpi.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The development of novel methodologies and fluorine-containing building blocks is a fervent area of research, as most organofluorine compounds are synthetic and not found in nature. mdpi.comworktribe.com

Phenolic Architectures as Versatile Scaffolds in Organic Synthesis

Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. teachy.apprsc.org This structural arrangement confers unique properties, such as higher acidity compared to alcohols and increased reactivity in electrophilic substitution reactions. teachy.appuobaghdad.edu.iq The hydroxyl group activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions. acs.org

The reactivity of the phenolic hydroxyl group itself allows for a variety of important transformations, such as the formation of ethers and esters. teachy.appuomustansiriyah.edu.iq Phenolic compounds are central to the synthesis of a wide range of value-added chemicals, including active pharmaceutical ingredients (APIs), polymers, dyes, and fragrances. rsc.org Their ability to participate in hydrogen bonding, metal chelation, and redox processes also makes them invaluable in the creation of functional materials, such as resins, adhesives, and nanoparticles. acs.orgresearchgate.net The versatility and widespread availability of phenolic scaffolds, including from renewable sources like lignin, ensure their continued importance in synthetic chemistry. rsc.org

Research Focus on the Unique Characteristics and Reactivity of 3-(1-Fluoroethyl)phenol

This compound represents a unique molecular architecture that combines the features of a phenol (B47542) with those of an organofluorine compound. Research into this specific molecule would likely focus on the interplay between the hydroxyl group and the meta-substituted 1-fluoroethyl side chain.

The key structural features of interest include:

The Phenolic Hydroxyl Group: This group governs the acidity of the molecule and is a primary site for reactions like etherification and esterification. teachy.appuomustansiriyah.edu.iq It also activates the aromatic ring for electrophilic substitution.

The 1-Fluoroethyl Group: The presence of a fluorine atom on the benzylic carbon (the carbon attached to the aromatic ring) is significant. Fluorine's strong electron-withdrawing nature influences the electronic properties of the aromatic ring.

Chirality: The benzylic carbon of the 1-fluoroethyl group is a chiral center, meaning this compound can exist as two distinct enantiomers. This is a crucial feature for applications in pharmaceutical and biological research, where stereochemistry often dictates biological activity.

Research on this compound could explore how the electron-withdrawing fluoroethyl group at the meta position modulates the acidity of the phenol. Furthermore, the benzylic fluorine atom itself could be a site of chemical reactivity, potentially participating in nucleophilic substitution reactions under certain conditions. The synthesis of this molecule and the separation of its enantiomers would be a key challenge for chemists looking to explore its potential applications. While specific research on this compound is not widely documented in the provided results, related structures like 2-(1-Amino-2-fluoroethyl)-4-fluorophenol are investigated as intermediates for pharmaceuticals, highlighting the interest in molecules combining phenolic and fluorinated aliphatic moieties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(F)C1=CC(O)=CC=C1 |

| CAS Number | 135934-58-0 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FO |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

3-(1-fluoroethyl)phenol |

InChI |

InChI=1S/C8H9FO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,1H3 |

InChI Key |

UAAFJNMTVBESCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Fluoroethyl Phenol

Strategies for Carbon-Fluorine Bond Formation at the Ethyl Moiety

The primary focus for the synthesis of 3-(1-fluoroethyl)phenol is the introduction of a fluorine atom at the α-position of the ethyl group attached to the phenol (B47542) ring. This can be achieved through several strategic approaches, including the conversion of a pre-existing functional group or the direct fluorination of a C-H bond.

Deoxyfluorination is a powerful method for the synthesis of organofluorine compounds by replacing a hydroxyl group with a fluorine atom. In the context of this compound synthesis, the logical precursor is 3-(1-hydroxyethyl)phenol. This approach involves the activation of the benzylic alcohol and subsequent displacement by a fluoride (B91410) ion.

Nucleophilic fluorinating reagents are a cornerstone of deoxyfluorination reactions. These reagents typically deliver a fluoride anion to an electrophilic carbon center. For the conversion of 3-(1-hydroxyethyl)phenol to this compound, several such reagents are applicable.

One of the most common reagents for this transformation is diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. commonorganicchemistry.com These reagents react with alcohols to form a fluorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution by fluoride to yield the desired fluoroalkane. The reaction conditions are generally mild, often proceeding at room temperature or below. commonorganicchemistry.com While DAST is highly effective, it can be thermally unstable and requires careful handling. commonorganicchemistry.com

The general transformation can be represented as follows:

A key consideration in the deoxyfluorination of 3-(1-hydroxyethyl)phenol is the potential for side reactions involving the phenolic hydroxyl group. However, the chemoselectivity of reagents like DAST often favors the reaction with the more reactive benzylic alcohol over the less nucleophilic phenol. acs.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

| DAST | DCM, 0 °C to rt | Mild conditions, effective for benzylic alcohols | Thermally unstable |

| Deoxo-Fluor | DCM, 0 °C to rt | More thermally stable than DAST | More expensive |

| Ishikawa Reagent | THF, rt | Effective for some substrates | Can be less reactive than DAST |

Table 1: Comparison of Common Nucleophilic Deoxyfluorinating Reagents.

Recent advancements have also introduced new reagents and protocols for deoxyfluorination. For instance, the use of PhenoFluor™ in combination with a fluoride source has been reported for the deoxyfluorination of phenols themselves, proceeding through an intermediate that facilitates nucleophilic attack. organic-chemistry.orgnih.gov While this specific reagent is designed for the fluorination of the aromatic ring, the underlying principles of activating a hydroxyl group for fluoride displacement are relevant.

Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" species to a nucleophilic substrate. While typically employed for the fluorination of electron-rich aromatic rings or alkenes, these methods can be adapted for the synthesis of benzylic fluorides. wikipedia.org

For the synthesis of this compound, an indirect electrophilic approach could involve the fluorination of a styrene precursor, 3-vinylphenol. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. wikipedia.orgsigmaaldrich.com The reaction of a styrene with an electrophilic fluorine source in the presence of a nucleophile can lead to the formation of a vicinal fluoro-functionalized product. If the reaction is performed in the presence of a hydride source, the corresponding fluoroalkane could potentially be obtained.

The electrophilic fluorination of phenols and their derivatives with reagents like Selectfluor® primarily results in substitution on the aromatic ring, typically at the ortho and para positions. digitellinc.comresearchgate.net Direct electrophilic fluorination of the benzylic C-H bond of 3-ethylphenol is a more direct but challenging approach. This would require a method that selectively activates the benzylic position over the electron-rich aromatic ring.

| Reagent | Substrate Type | Typical Products |

| Selectfluor® | Phenols | 2- and 4-monofluoro or 2,4-difluoro substituted phenols digitellinc.com |

| Selectfluor® | Styrenes | Vicinal difluoro or fluoro-functionalized alkanes acs.orgchinesechemsoc.orgacs.org |

| NFSI | Aromatic C-H | Aryl fluorides (often requires a catalyst) semanticscholar.org |

Table 2: Examples of Electrophilic Fluorination Reactions.

Catalytic methods for C-F bond formation are highly desirable as they can offer improved efficiency, selectivity, and sustainability. Both metal-mediated and metal-free catalytic systems have been developed for the fluorination of benzylic C-H bonds, which are directly applicable to the conversion of 3-ethylphenol to this compound.

Transition metal catalysis has emerged as a powerful tool for the formation of C-F bonds. uiowa.eduresearchgate.net Palladium-catalyzed C-H fluorination has been a significant area of research. nih.gov These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, where the metal center facilitates the cleavage of a C-H bond and subsequent reductive elimination to form the C-F bond. An electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, is typically employed. nih.gov

Other metals, such as copper and silver, have also been shown to mediate benzylic fluorination. nih.gov For instance, a silver-catalyzed radical aminofluorination of unactivated alkenes has been reported, highlighting the potential of silver in C-F bond formation. researchgate.net The direct application of these systems to 3-ethylphenol would require careful optimization to achieve selectivity for the benzylic position.

| Metal Catalyst | Fluorine Source | Substrate | Key Features |

| Palladium | N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 8-methylquinolines | Directed C-H activation nih.gov |

| Copper | N-hydroxyphthalimide/fluoride source | Benzylic C-H | Radical relay mechanism nih.gov |

| Rhodium/Iridium | Nucleophilic fluoride | Allylic/Benzylic precursors | Nucleophilic substitution uiowa.edu |

Table 3: Examples of Metal-Mediated C-F Bond Formation.

In recent years, metal-free catalytic approaches to C-F bond formation have gained significant attention due to their potential for reduced cost and toxicity. nih.gov These methods often rely on photoredox catalysis or the use of organocatalysts to generate radical intermediates that can be trapped by a fluorine source.

For instance, photocatalytic methods using a decatungstate photocatalyst and N-fluorobenzenesulfonimide (NFSI) have been developed for the direct fluorination of benzylic C-H bonds. rsc.org This approach offers a means to attenuate drug metabolism at metabolically labile benzylic positions. rsc.org Another strategy involves the use of diarylketones as catalysts under visible light irradiation to promote the selective abstraction of a benzylic hydrogen atom, followed by reaction with a fluorine radical donor. acs.org

These metal-free methods are particularly promising for the synthesis of this compound from 3-ethylphenol, as they can proceed under mild conditions and may offer high selectivity for the benzylic C-H bond.

| Catalytic System | Fluorine Source | Reaction Type | Key Features |

| Decatungstate photocatalyst | NFSI | Photocatalytic C-H fluorination | Mild conditions, good for late-stage fluorination rsc.org |

| Diarylketones (e.g., 9-Fluorenone) | N-Fluorobenzenesulfonimide | Visible light-promoted C-H activation | Catalyst-controlled mono- or difluorination acs.org |

| N,N-dihydroxypyromellitimide (NDHPI) | Electrophilic fluorine source | Radical C-H fluorination | N-oxyl radical mediated hydrogen atom transfer nih.gov |

Table 4: Examples of Metal-Free Catalytic Fluorination Strategies.

Stereoselective Fluorination for Chiral 1-Fluoroethyl Moieties

The creation of a chiral center containing a fluorine atom is a pivotal step in the synthesis of optically active this compound. Asymmetric fluorination has emerged as a critical field, with significant progress in developing methods that provide high enantioselectivity. nih.govescholarship.org

Catalytic asymmetric fluorination represents a powerful strategy for establishing the chiral C-F bond. nih.gov These methods often employ a chiral catalyst to control the stereochemical outcome of the fluorination reaction. One approach involves the use of chiral phase-transfer catalysts. For instance, anionic chiral catalysts can bring a cationic fluorinating agent into the reaction environment, enabling enantioselective fluorocyclization of olefins. nih.gov Similarly, the combination of chiral phosphate anions, serving as phase-transfer catalysts, with directing groups on a substrate can facilitate highly enantioselective electrophilic fluorination of alkenes. escholarship.org

Hydrogen-bonding organocatalysts, such as chiral phosphoric acids, thioureas, and squaramides, have also been successfully employed to promote asymmetric fluorination reactions. researchgate.net These catalysts activate substrates and guide the fluorinating agent to one face of the molecule, thereby inducing stereoselectivity.

Recent advancements have demonstrated the utility of chiral iodine catalysts in conjunction with BF₃·Et₂O as both a fluorine source and an activating reagent. This system has achieved excellent enantioselectivities (up to >99% ee) and diastereoselectivities in the synthesis of chiral fluorinated oxazines, showcasing a pathway to access chiral fluorinated motifs. nih.gov Another innovative approach uses fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under ambient conditions, inspiring the design of synthetic catalysts that mimic this natural process. criver.com

Below is a table summarizing various catalytic systems used in asymmetric fluorination.

| Catalyst Type | Fluorinating Agent | Substrate Class | Key Feature |

| Chiral Iodine Catalyst | BF₃·Et₂O | Alkenes/Enamides | Acts as both fluorine source and activating reagent. nih.gov |

| Chiral Anionic Phase-Transfer Catalyst | Cationic F⁺ source (e.g., Selectfluor) | Olefins | Employs a chiral anion to control a cationic reagent. nih.gov |

| Chiral Phosphate Anion | Electrophilic F⁺ source | Alkenes with directing groups | Combines phase-transfer catalysis with hydrogen bonding. escholarship.org |

| Fluorinase Enzyme Mimics | Metal fluorides (e.g., KF) | Various | Biomimetic approach for more sustainable fluorination. criver.com |

These methodologies provide a toolbox for creating the chiral 1-fluoroethyl moiety, which can then be incorporated into the phenol structure.

Aromatic Ring Functionalization and Regioselectivity

A primary challenge in synthesizing this compound is controlling the position of the substituent on the phenol ring. The hydroxyl group is a strong ortho-, para-directing group, making direct functionalization at the meta-position a non-trivial synthetic problem. acs.orgstackexchange.com

Achieving meta-substitution on a phenol ring necessitates strategies that override the innate ortho-, para-directing influence of the hydroxyl group. stackexchange.com A prevalent and effective strategy involves the use of a directing group, which is temporarily installed on the phenolic oxygen. This directing group positions a metal catalyst to activate a C-H bond at the remote meta-position.

Recent breakthroughs have utilized nitrile-based directing groups. nih.govjove.com These groups coordinate with a palladium catalyst, enabling site-selective olefination at the meta-position under mild conditions. nih.govjove.com This C-H activation approach circumvents the need for harsh reaction conditions often associated with traditional methods. nih.gov Another innovative strategy employs carbon dioxide (CO₂) as a transient, "traceless" directing group for the meta-arylation of phenols. acs.org This one-pot methodology facilitates a palladium-catalyzed reaction with iodoarenes, demonstrating complete meta-selectivity. acs.org

While these methods focus on olefination and arylation, the principles can be adapted for introducing a 1-fluoroethyl group or a precursor. For example, a meta-vinyl group, installed via a directed C-H activation, could be subsequently converted to the desired 1-fluoroethyl moiety through hydrofluorination or other functional group transformations.

An alternative to direct C-H functionalization is to begin with a starting material that already possesses the desired substitution pattern or can be easily converted. This might involve starting with a meta-substituted aniline, which can be converted to the corresponding phenol via a diazonium salt intermediate. google.com

The phenolic hydroxyl group is a key functional handle that must be strategically managed throughout the synthesis. Its electronic and coordinating properties can be either exploited to direct reactions or temporarily masked to prevent unwanted side reactions.

As discussed, the hydroxyl group is the anchoring point for directing groups that enable meta-C-H functionalization. acs.orgnih.gov In these schemes, the hydroxyl group is not merely a spectator; it is an active participant in controlling regioselectivity. Some advanced strategies utilize bifunctional templates that not only direct meta-C-H functionalization but can also be subsequently cleaved and replaced with another functional group via ipso-C-O activation, further enhancing synthetic utility. nih.gov

In many synthetic sequences, particularly those involving harsh reagents or conditions that are incompatible with a free phenol, the hydroxyl group must be protected. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal to regenerate the phenol in a late-stage step of the synthesis.

Alternatively, the phenol functionality can be installed at the end of the synthetic route. stackexchange.com A synthesis could proceed by first constructing the 1-fluoroethyl-substituted benzene (B151609) ring using a starting material with a different functional group (e.g., a methoxy or a halogen) at the 3-position. This functional group can then be converted to the hydroxyl group as one of the final steps. For example, an aryl halide can be converted to a phenol via palladium-catalyzed hydroxylation. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to create processes that are safer, more efficient, and environmentally benign. tandfonline.comacs.org The synthesis of fluorinated compounds, which has traditionally relied on hazardous reagents and energy-intensive processes, is a key area for the application of these principles. criver.comcas.cn

Traditional fluorination methods often involve hazardous reagents like elemental fluorine (F₂), hydrogen fluoride (HF), or sulfur tetrafluoride (SF₄). cas.cnacsgcipr.orgacsgcipr.org Green chemistry seeks to replace these with safer, easier-to-handle, and more environmentally friendly alternatives. tandfonline.com

Significant progress has been made in developing new fluorinating agents with improved safety and sustainability profiles. N-F reagents, such as Selectfluor, are crystalline solids that are safer to handle than gaseous reagents and have found widespread use in electrophilic fluorination. acsgcipr.org However, they often have poor atom economy. acsgcipr.org The use of simple fluoride salts like potassium fluoride (KF) is highly atom-economical, and recent research has focused on enhancing their reactivity, for example, through mechanochemical (solid-state) protocols that avoid the need for toxic, high-boiling solvents. rsc.org

Imidazolium-based fluoride reagents represent another class of modern fluorinating agents. These compounds can be designed to have varying reactivity and can sometimes be recycled, reducing waste. acs.orgnih.gov A recent development in "click chemistry" utilizes a combination of SHC5® and KF to convert thiols into sulfonyl fluorides, generating only non-toxic salts as byproducts, highlighting a green synthetic process. eurekalert.org

The following table contrasts traditional and greener fluorinating agents.

| Reagent Class | Examples | Advantages | Disadvantages (from a Green Perspective) |

| Traditional | F₂, HF, SF₄ | High reactivity, excellent atom economy (for HF/F₂) | Highly toxic, corrosive, hazardous; requires special handling. cas.cnacsgcipr.orgacsgcipr.org |

| Sulfur-Based | DAST, Deoxo-Fluor | Effective for deoxyfluorination | Poor atom economy, can be explosive, generates HF and amine waste. acsgcipr.org |

| Greener Alternatives | |||

| N-F Reagents | Selectfluor, NFSI | Safe, easy to handle, low toxicity | Derived from F₂, expensive, generates amine waste. acsgcipr.org |

| Fluoride Salts | KF, CsF | Safe, excellent atom economy, few by-products | Can require harsh, anhydrous conditions to be effective. acsgcipr.orgrsc.org |

| Imidazolium Salts | [IPrH][F(HF)n] | Recyclable, tunable reactivity | Can be expensive, may still rely on HF for regeneration. acs.orgnih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgwordpress.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. acs.org

In the synthesis of this compound, applying C-H activation strategies can improve atom economy compared to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organometallic reagents and aryl halides), which generate stoichiometric salt waste. The use of catalytic directing groups, especially transient or "traceless" ones like CO₂, is particularly advantageous as it minimizes the waste associated with installing and removing a permanent directing group. acs.org

Waste minimization extends beyond atom economy to include reducing or eliminating the use of auxiliary substances like solvents and separation agents. purdue.eduprimescholars.com Strategies for waste minimization in fluorinated phenol synthesis include:

Source Reduction: Choosing synthetic routes that inherently produce less waste, such as catalytic C-H functionalization over stoichiometric reactions. purdue.edu

Solvent Choice and Recycling: Using greener solvents and implementing procedures for their recovery and reuse. purdue.edu Distillation can be a cost-effective method for recycling solvents. mdpi.com

Catalyst Recycling: Employing heterogeneous catalysts or developing methods to recover and reuse homogeneous catalysts.

Waste Treatment: Neutralizing acidic or basic waste streams and considering methods for the degradation of fluorinated byproducts, although destruction technologies can be energy-intensive. mdpi.comunl.pt

By carefully selecting reagents and designing synthetic pathways that maximize atom economy and minimize the generation of byproducts, the environmental impact of producing complex molecules like this compound can be significantly reduced. primescholars.comepa.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. A multi-faceted approach using ¹H, ¹³C, and ¹⁹F NMR, complemented by multi-dimensional techniques, is required for a complete structural assignment of 3-(1-Fluoroethyl)phenol.

Proton (¹H) NMR Analysis of Fluoroethyl and Phenolic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would display complex multiplets corresponding to the four protons on the phenolic ring. Due to the meta-substitution pattern, four unique signals are anticipated. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent libretexts.org.

The side chain protons give rise to characteristic signals. The methyl (CH₃) protons are expected to appear as a doublet of doublets due to coupling with both the adjacent methine (CH) proton and the fluorine atom. The methine proton signal would be a doublet of quartets, resulting from coupling to the fluorine atom and the three methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | 4.5 - 5.5 | br s (broad singlet) | - |

| Ar-H | 6.7 - 7.3 | m (multiplet) | - |

| -CH(F)- | 5.8 - 6.0 | dq (doublet of quartets) | JH-F ≈ 48 Hz, JH-H ≈ 7 Hz |

| -CH₃ | 1.6 - 1.8 | dd (doublet of doublets) | JH-F ≈ 24 Hz, JH-H ≈ 7 Hz |

Table 1. Predicted ¹H NMR data for this compound. Chemical shifts are referenced to TMS (0 ppm) and are illustrative.

Carbon-13 (¹³C) NMR Investigations of the Phenolic Ring and Side Chain

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-O) is expected at a downfield shift, typically around 155 ppm rsc.orgdocbrown.info. The other five aromatic carbons will have shifts influenced by the positions of the two substituents.

In the side chain, the carbon atom bonded to fluorine (-CH(F)-) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The methyl carbon (-CH₃) will also exhibit a smaller two-bond C-F coupling (²JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JC-F, Hz) |

| C-OH (C1) | 155 - 157 | - |

| C-CH(F)- (C3) | 140 - 142 | ~5 Hz |

| Aromatic CHs (C2, C4, C5, C6) | 113 - 131 | Variable (2-10 Hz) |

| -CH(F)- | 88 - 92 | ~170 Hz |

| -CH₃ | 20 - 23 | ~20 Hz |

Table 2. Predicted ¹³C NMR data for this compound. Chemical shifts are referenced to TMS (0 ppm) and are illustrative.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, it provides clear spectra wikipedia.org. For this compound, a single resonance is expected. This signal's multiplicity will be a doublet of quartets, arising from coupling to the geminal methine proton (a large ²JH-F) and the three vicinal methyl protons (a smaller ³JH-F) wikipedia.org. The chemical shift for a fluorine in this aliphatic environment is anticipated to be in the upfield region of the spectrum alfa-chemistry.com.

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -F | -170 to -185 | dq (doublet of quartets) | JF-H(methine) ≈ 48 Hz, JF-H(methyl) ≈ 24 Hz |

Table 3. Predicted ¹⁹F NMR data for this compound. Chemical shifts are referenced to CFCl₃ (0 ppm) and are illustrative.

Multi-dimensional NMR Techniques for Comprehensive Structural Confirmation

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton and the methyl protons of the fluoroethyl group, as well as between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., the methine proton) to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural features from fragmentation patterns chemguide.co.uk.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, with the molecular formula C₈H₉FO, the expected exact mass of the molecular ion [M]⁺ would be precisely calculated. This serves as a definitive confirmation of the compound's elemental composition chemsrc.com.

The analysis of substituted phenols by mass spectrometry often involves derivatization or specialized ionization techniques to enhance detection and provide clear fragmentation purdue.eduresearchgate.netuvic.canih.gov. For this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation. The molecular ion peak ([C₈H₉FO]⁺) would be observed, and its stability would be moderate due to the presence of the aromatic ring libretexts.org.

Key fragmentation pathways for aromatic alcohols include the loss of stable neutral molecules and cleavage of side chains whitman.edu. The most prominent fragments would likely arise from benzylic cleavage. The loss of a methyl radical (•CH₃) would lead to a stable ion. Another significant fragmentation would be the cleavage of the C-C bond to lose the entire side chain or parts of it. The fragmentation pattern of the phenol (B47542) moiety itself, such as the loss of carbon monoxide (CO), is also a characteristic feature docbrown.info.

| m/z | Predicted Fragment Ion | Predicted Loss |

| 140 | [C₈H₉FO]⁺ | Molecular Ion (M⁺) |

| 125 | [C₇H₆FO]⁺ | •CH₃ |

| 120 | [C₈H₈O]⁺ | HF |

| 94 | [C₆H₅OH]⁺ | •C₂H₄F |

| 91 | [C₇H₇]⁺ | •CHFO |

| 66 | [C₅H₆]⁺ | CO from [C₆H₅OH]⁺ |

| 65 | [C₅H₅]⁺ | H from [C₅H₆]⁺ |

Table 4. Predicted major fragments in the electron ionization mass spectrum of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (C₈H₉FO), the molecular ion ([M]+•) would have a mass-to-charge ratio (m/z) of 140.15. In a typical MS/MS experiment, this ion would be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of this compound is expected to proceed through several key pathways, characteristic of both phenolic compounds and fluorinated alkylbenzenes. The primary fragmentation events would likely involve the fluoroethyl side chain and the aromatic ring. docbrown.info

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatics is the benzylic cleavage to lose a methyl group, leading to a stable cation. For this compound, this would result in a fragment ion at m/z 125.

Loss of hydrogen fluoride (B91410) (HF): The presence of a fluorine atom facilitates the neutral loss of HF, a characteristic fragmentation for many organofluorine compounds. This would produce an ion at m/z 120.

Loss of the entire fluoroethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group could occur, although this is often less favorable than benzylic cleavage.

Ring fragmentation: Phenolic compounds can undergo characteristic ring cleavage, often involving the loss of carbon monoxide (CO), leading to cyclopentadienyl-derived ions. docbrown.info For example, the molecular ion at m/z 140 could lose CO to form an ion at m/z 112.

These fragmentation pathways provide a unique fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers. High-resolution mass spectrometry can further confirm the elemental composition of each fragment ion. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 140 | 125 | •CH₃ | [HOC₆H₄CHF]⁺ |

| 140 | 120 | HF | [HOC₆H₄CH=CH₂]⁺• |

| 140 | 112 | CO | [C₇H₉F]⁺• |

| 125 | 97 | CO | [C₅H₄CHF]⁺ |

| 97 | 77 | HF | [C₅H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.org

O-H Stretching: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. libretexts.orgdocbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. docbrown.infookstate.edu

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond in phenols result in absorptions in the fingerprint region, typically around 1310-1410 cm⁻¹ and 1140-1230 cm⁻¹, respectively. docbrown.info

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band, typically in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. okstate.edu For 3-fluorophenol, conformer-specific bands have been observed, and similar complexity could be expected for this compound. rsc.orgnih.gov

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3-disubstituted or meta) will generate characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1140 - 1230 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C-H Bend (Out-of-Plane) | 690 - 900 | Strong |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, starting materials, byproducts, and isomers, as well as for quantifying its purity.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like phenols. chula.ac.th For this compound, a typical GC method would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. chula.ac.th

Columns: Fused-silica capillary columns with a non-polar or mid-polarity stationary phase are commonly used for phenol analysis. settek.comepa.gov Phases like 5% phenyl-methylpolysiloxane are often employed due to their versatility and thermal stability. The use of wide-bore columns can offer improved resolution and sensitivity. settek.comepa.gov

Detector: A Flame Ionization Detector (FID) is a robust and common choice for detecting phenols, providing a response that is proportional to the mass of carbon. settek.comepa.gov For enhanced sensitivity and selectivity, a mass spectrometer (MS) detector can be used (GC-MS), which also provides structural information based on mass spectra and fragmentation patterns. nih.govresearchgate.net

Derivatization: To improve the chromatographic properties of phenols (i.e., reduce peak tailing and increase volatility), derivatization is often employed. nih.govgnest.org The phenolic hydroxyl group can be converted to a less polar ether (e.g., by methylation with diazomethane) or ester. settek.comepa.govgnest.org This is particularly useful for preventing interactions with active sites on the column or inlet.

Table 3: Typical GC-FID Parameters for the Analysis of Phenolic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful technique for the separation of less volatile or thermally labile compounds. For fluorinated aromatics like this compound, reversed-phase HPLC is the most common approach. chromatographyonline.com

Stationary Phases: While standard C8 and C18 columns are widely used, stationary phases specifically designed for fluorinated compounds can offer unique selectivity. chromatographyonline.com Fluorinated phases (e.g., pentafluorophenyl - PFP) can provide enhanced retention and altered elution orders for halogenated aromatic compounds due to specific interactions like π–π and dipole-dipole interactions. chromatographyonline.comsilicycle.com These phases are often advantageous for separating positional isomers. oup.com

Mobile Phases: A typical mobile phase for reversed-phase separation of phenolic compounds consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the phenolic hydroxyl group and ensure sharp peaks. nih.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the aromatic ring absorbs strongly (typically around 270-280 nm). For higher sensitivity and structural confirmation, coupling the LC system to a mass spectrometer (LC-MS) is the preferred method. nih.govnih.gov

Table 4: Illustrative LC-MS Parameters for Fluorinated Aromatic Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Pentafluorophenyl (PFP) or C18, 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |

| Ionization Mode | Negative or Positive Ion Mode |

Reaction Mechanisms and Reactivity Studies of 3 1 Fluoroethyl Phenol

Mechanistic Pathways of C-F Bond Activation and Functionalization

The cleavage of the C-F bond in 3-(1-fluoroethyl)phenol is a key transformation that opens avenues for further molecular diversification. This process can be achieved through several mechanistic routes, each with its own set of challenges and opportunities.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring like the one in this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. researchgate.net In the case of this compound, the fluoroethyl group is not a sufficiently strong electron-withdrawing group to facilitate traditional SNAr pathways.

However, under forcing conditions or with highly reactive nucleophiles, SNAr-type reactions might be induced. The reaction would proceed via the addition of a nucleophile to the carbon bearing the fluorine atom, forming a high-energy intermediate, followed by the elimination of the fluoride (B91410) ion. The presence of the hydroxyl group, particularly in its deprotonated phenoxide form, would further complicate this pathway by increasing the electron density of the ring, making it less susceptible to nucleophilic attack. Specific experimental data on SNAr reactions of this compound are scarce in the literature, highlighting the difficulty of this transformation.

Radical-Mediated Pathways for Fluorinated Compounds

Radical-mediated pathways offer a more promising approach for the functionalization of the C-F bond in fluorinated compounds. researchgate.netresearchgate.net These reactions typically involve the generation of a carbon-centered radical at the fluoroethyl group, which can then undergo further reactions. One common method involves the use of photoredox catalysis to generate a radical anion of the aromatic ring, which can then fragment to release a fluoride ion and form a benzylic radical.

For this compound, a possible radical-mediated pathway could be initiated by a single-electron transfer (SET) to the aromatic ring. This would be followed by the cleavage of the C-F bond to generate a 1-(3-hydroxyphenyl)ethyl radical. This radical intermediate could then be trapped by various radical acceptors or undergo other transformations. The efficiency of such processes would depend on the redox potential of this compound and the choice of the photocatalyst and reaction conditions.

Transition Metal-Catalyzed C-F Bond Transformations

Transition metal catalysis has emerged as a powerful tool for the activation and functionalization of C-F bonds. mdpi.combeilstein-journals.orgrsc.org Various transition metals, including palladium, nickel, and copper, have been shown to mediate the cleavage of C-F bonds, enabling cross-coupling and other transformations.

In the context of this compound, a transition metal catalyst could interact with the C-F bond through oxidative addition, leading to an organometallic intermediate. This intermediate could then undergo transmetalation with a suitable coupling partner, followed by reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. The presence of the hydroxyl group could potentially act as a directing group, influencing the regioselectivity of the C-F bond activation. researchgate.netrsc.org However, the hydroxyl group can also complicate the catalytic cycle by coordinating to the metal center.

| Catalyst System | Proposed Intermediate | Potential Product |

| Pd(0)/Ligand | Aryl-Pd(II)-F | Aryl-Nu |

| Ni(0)/Ligand | Aryl-Ni(II)-F | Aryl-Alkyl |

| Cu(I)/Base | Aryl-Cu(III)-F | Aryl-Amine |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The outcome of these reactions is governed by the directing effects of the existing substituents.

Directing Effects of the Fluoroethyl and Hydroxyl Groups

The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgchemistrytalk.orgmasterorganicchemistry.com This effect strongly stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions.

Regioselectivity and Reaction Yield Optimization in Phenol (B47542) Derivatives

Given the strong directing effect of the hydroxyl group, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho and para to the hydroxyl group. The available positions are C2, C4, and C6.

The substitution pattern of the closely related compound, 3-ethylphenol, can provide valuable insights. In electrophilic substitutions of 3-substituted phenols, the major products are typically the 2-, 4-, and 6-isomers. researchgate.net Steric hindrance from the substituent at the 3-position can influence the ratio of the ortho isomers.

For this compound, the electrophile will preferentially attack the C2, C4, and C6 positions. The distribution of the products will be influenced by both electronic and steric factors. The C4 position (para to the hydroxyl group) is electronically activated and sterically accessible. The C2 and C6 positions (ortho to the hydroxyl group) are also electronically activated, but the C2 position might experience some steric hindrance from the adjacent 1-fluoroethyl group. The C6 position is ortho to the hydroxyl group and meta to the fluoroethyl group, making it a likely site for substitution.

Optimization of reaction yields and regioselectivity would involve careful selection of the electrophile, reaction conditions (temperature, solvent), and potentially the use of a directing group strategy to favor a specific isomer. For instance, in Friedel-Crafts acylation, the choice of Lewis acid and reaction temperature can significantly impact the product distribution. rsc.orgrsc.orglibretexts.org Similarly, in nitration, the choice of nitrating agent and solvent can influence the ortho/para ratio. ijcce.ac.ir

| Reaction | Expected Major Products | Factors Influencing Regioselectivity |

| Nitration | 2-Nitro-3-(1-fluoroethyl)phenol, 4-Nitro-3-(1-fluoroethyl)phenol, 6-Nitro-3-(1-fluoroethyl)phenol | Steric hindrance at C2, electronic activation at C2, C4, C6 |

| Halogenation | 2-Halo-3-(1-fluoroethyl)phenol, 4-Halo-3-(1-fluoroethyl)phenol, 6-Halo-3-(1-fluoroethyl)phenol | Steric hindrance at C2, electronic activation at C2, C4, C6 |

| Friedel-Crafts Acylation | 2-Acyl-3-(1-fluoroethyl)phenol, 4-Acyl-3-(1-fluoroethyl)phenol, 6-Acyl-3-(1-fluoroethyl)phenol | Steric hindrance, Lewis acid choice, temperature |

Reactivity of the Hydroxyl Group in this compound

The chemical behavior of this compound is largely dictated by the hydroxyl (-OH) group attached to the aromatic ring. This functional group is the primary site for a variety of reactions, and its reactivity is modulated by the electronic effects of the 1-fluoroethyl substituent at the meta-position.

Acid-Base Properties and Derivatization Reactions

Acid-Base Properties

Phenols are weak acids, capable of donating the proton from the hydroxyl group to a base. libretexts.org The acidity of phenols is significantly greater than that of aliphatic alcohols like cyclohexanol. This is because the resulting conjugate base, the phenoxide ion, is stabilized by resonance. libretexts.orglibretexts.org The negative charge on the oxygen atom can be delocalized into the pi-electron system of the benzene (B151609) ring, spreading the charge over several atoms and thus stabilizing the ion. libretexts.org

The presence of substituents on the aromatic ring can further influence the acidity. In the case of this compound, the 1-fluoroethyl group at the meta-position affects the acidity primarily through its inductive effect. Fluorine is a highly electronegative atom, which exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, subsequently, from the phenoxide oxygen. By withdrawing electron density, the 1-fluoroethyl group helps to further stabilize the negative charge of the conjugate base, making it more stable. A more stable conjugate base corresponds to a stronger acid.

Therefore, this compound is expected to be a slightly stronger acid than phenol itself.

Table 1: Comparison of Acidity in Phenols

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Cyclohexanol | ~16 | Reference aliphatic alcohol |

| Phenol | ~10 | Resonance stabilization of phenoxide |

| This compound | <10 (Predicted) | Electron-withdrawing inductive effect of the fluoroethyl group stabilizes the phenoxide ion |

| 4-Nitrophenol | 7.15 | Strong electron-withdrawing group (inductive and resonance) |

Derivatization Reactions

The hydroxyl group of this compound can be chemically modified through derivatization. This is often done to increase the volatility or thermal stability of the compound for analytical purposes, such as gas chromatography (GC). A common derivatization technique for phenols is silylation, which converts the polar -OH group into a less polar silyl (B83357) ether. researchgate.net

The reaction involves treating the phenol with a silylating agent. The active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net

The general reaction involves an SN2 substitution where the phenolic oxygen attacks the silicon atom of the silylating agent, leading to the formation of the corresponding silyl ether. researchgate.net The ease of derivatization for phenols is generally high due to the acidity of the hydroxyl proton. sigmaaldrich.com

Table 2: Common Derivatization Agents for Phenols

| Agent | Derivative Formed | Typical Conditions |

|---|---|---|

| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | Heating (e.g., 75°C) sigmaaldrich.com |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) Ether | Heating (e.g., 60-80°C) researchgate.net |

Etherification and Esterification Reactions

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether group. A widely used method for synthesizing aryl ethers from phenols is the Williamson ether synthesis. This two-step process involves:

Deprotonation: The phenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding sodium phenoxide. This deprotonation makes the oxygen atom a much more potent nucleophile.

Nucleophilic Substitution: The phenoxide ion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to form the ether.

An efficient synthesis of various aryl ethers has been demonstrated through the reaction of phenols with alkylating agents in the presence of a base like potassium hydroxide (KOH). beilstein-journals.orgresearchgate.net

Esterification Reactions

While alcohols can be esterified by reacting directly with carboxylic acids in a process known as Fischer esterification, phenols react very slowly under these conditions. masterorganicchemistry.comlibretexts.orgchemguide.co.uk To form esters from this compound, more reactive derivatives of carboxylic acids, such as acyl chlorides (acid chlorides) or acid anhydrides, are typically used. libretexts.orgchemguide.co.uk

Reaction with Acyl Chlorides: this compound can react with an acyl chloride (e.g., ethanoyl chloride) to form a phenyl ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

Reaction with Acid Anhydrides: The reaction with an acid anhydride (B1165640) (e.g., ethanoic anhydride) is generally slower than with an acyl chloride and may require warming. libretexts.orgchemguide.co.uk This reaction produces the phenyl ester and a carboxylic acid as a byproduct. The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide ion by reacting it with sodium hydroxide. chemguide.co.uk

Table 3: Reagents for Etherification and Esterification of Phenols

| Reaction | Reagent(s) | Product |

|---|

| Etherification | 1. Strong Base (e.g., NaOH, KOH) 2. Alkyl Halide (e.g., CH₃I) | Aryl Alkyl Ether | | Esterification | Acyl Chloride (e.g., CH₃COCl) in pyridine | Phenyl Ester | | Esterification | Acid Anhydride (e.g., (CH₃CO)₂O), heat | Phenyl Ester |

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the physical and chemical properties of phenols. nih.govnih.gov this compound can participate in both intermolecular and, theoretically, intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding

Like phenol and other substituted phenols, molecules of this compound can form hydrogen bonds with each other. The hydroxyl group can act as a hydrogen bond donor, while the lone pairs of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor. najah.edu This leads to the self-association of molecules in the liquid state, forming dimers, trimers, and larger clusters. najah.edued.gov

These strong intermolecular forces are responsible for the relatively high melting and boiling points of phenols compared to non-polar compounds of similar molecular weight. docbrown.info Studies on phenol clusters have shown that the intermolecular interaction in these systems is slightly stronger than in water clusters. nih.gov The presence of intermolecular hydrogen bonds is observed in infrared (IR) spectroscopy as a broad "bound" O-H stretching peak at a lower frequency, in contrast to the sharp "free" O-H stretch of the monomer. najah.edued.gov

Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond occurs when a hydrogen atom bonded to an electronegative atom interacts with another electronegative atom within the same molecule. doubtnut.comvedantu.comvedantu.com For this to happen, the atoms must be positioned to allow the formation of a stable five- or six-membered ring. docbrown.info

This type of bonding is common in ortho-substituted phenols where the substituent is a hydrogen bond acceptor, such as in o-nitrophenol or o-fluorophenol. doubtnut.comvedantu.com In these cases, the hydroxyl group and the substituent are adjacent on the benzene ring, allowing for a strong intramolecular interaction.

In this compound, the hydroxyl group is at position 1 and the fluoroethyl group is at position 3 (meta-position). The distance and geometry between the hydroxyl proton and the fluorine atom (or the phenyl ring's pi system) are not favorable for the formation of a stable intramolecular hydrogen bond. The groups are too far apart to form the necessary low-strain ring structure. vedantu.com Therefore, significant intramolecular hydrogen bonding is not expected in this molecule. The dominant hydrogen bonding interaction for this compound will be intermolecular.

Table 4: Comparison of Hydrogen Bonding in Phenol Isomers

| Compound | Dominant H-Bonding | Reason |

|---|---|---|

| 2-(1-Fluoroethyl)phenol (ortho) | Intramolecular (Predicted) | Proximity of -OH and -F allows for stable ring formation. |

| This compound (meta) | Intermolecular | -OH and -F groups are too far apart for stable intramolecular bonding. |

| 4-(1-Fluoroethyl)phenol (para) | Intermolecular | -OH and -F groups are on opposite sides of the ring. vedantu.com |

Stereochemical Aspects of 3 1 Fluoroethyl Phenol

Enantiomer Synthesis and Resolution

The preparation of enantiomerically pure 3-(1-fluoroethyl)phenol can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis: Enantioselective synthesis aims to create a specific enantiomer from an achiral precursor. For compounds like this compound, this can often be achieved through methods such as the asymmetric reduction of a corresponding ketone, 3-(1-fluoroacetyl)phenol, using chiral reducing agents or catalysts. Another potential route is the enantioselective fluorination of a suitable precursor. While specific literature on the asymmetric synthesis of this compound is not readily available, analogous transformations are well-documented for other chiral fluoro-organic compounds and aromatic ketones. For instance, catalytic asymmetric addition of nucleophiles to aldehydes and ketones, often employing chiral ligands complexed to a metal center, is a common strategy to establish a chiral center with high enantiomeric excess.

Chiral Resolution: Chiral resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org This typically involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers possess different physical properties, they can be separated by conventional techniques such as fractional crystallization or chromatography. google.com

For a phenolic compound like this compound, resolution can be achieved by derivatization of the hydroxyl group with a chiral acid to form diastereomeric esters. After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the alcohol. A general scheme for this process is outlined below:

Derivatization: The racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., (S)-mandelic acid) to form a mixture of two diastereomeric esters.

Separation: The diastereomeric esters are separated based on their differing physical properties, most commonly through crystallization or column chromatography.

Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the ester bond, yielding the enantiomerically pure (R)- and (S)-3-(1-fluoroethyl)phenol and recovering the chiral auxiliary.

Alternatively, enzymatic resolution offers a highly selective method for separating enantiomers under mild conditions.

Chiral Separation Techniques

The analysis of the enantiomeric purity of this compound and the separation of its enantiomers on an analytical and preparative scale rely on chiral separation techniques. High-performance liquid chromatography (HPLC) is the most prominent of these methods. phenomenex.com

Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. phenomenex.comphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with aromatic and hydroxyl groups. phenomenex.com

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol for normal-phase chromatography, can significantly influence the resolution of the enantiomers.

Below is an interactive table summarizing typical parameters for chiral HPLC method development applicable to the separation of this compound enantiomers.

| Parameter | Typical Values/Options | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (IPA) mixture | Elutes the compounds from the column; the ratio affects retention and resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and peak shape. |

| Column Temperature | 20 - 40 °C | Can affect the thermodynamics of the chiral recognition process. |

| Detection | UV at a suitable wavelength (e.g., 270 nm) | To monitor the elution of the aromatic compound. |

Besides HPLC, other techniques can be employed for the chiral analysis of this compound.

Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and higher efficiency than HPLC for chiral compounds. lcms.czshimadzu.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. The same types of chiral stationary phases used in HPLC are generally effective in SFC.

Gas Chromatography (GC): For volatile compounds, chiral GC using a capillary column coated with a chiral stationary phase can be an effective method for enantiomeric separation. Derivatization of the hydroxyl group of this compound may be necessary to increase its volatility.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. researchgate.netnih.gov Common chiral selectors include cyclodextrins, which can form inclusion complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities. nih.govsci-hub.box This technique requires only a small amount of sample and can be highly efficient. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are significantly influenced by the presence of the fluorine atom. Stereoelectronic effects, particularly the gauche effect, play a crucial role in determining the most stable conformations.

The "gauche effect" describes the tendency of certain molecules, most notably 1,2-difluoroethane, to adopt a gauche conformation (dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation (dihedral angle of 180°). wikipedia.orgnih.gov This preference is attributed to a stabilizing hyperconjugative interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of the adjacent C-F bond. wikipedia.orgresearchgate.net

In the context of this compound, rotation around the C-C bond of the fluoroethyl side chain is subject to this effect. The key dihedral angle to consider is that between the fluorine atom and the phenyl ring. The conformations where the fluorine atom is gauche to the phenyl group are expected to be stabilized by hyperconjugation. This stereoelectronic interaction can override steric repulsions that might otherwise favor an anti-conformation. Computational studies on related fluoro-aromatic compounds have confirmed the importance of such gauche effects in determining conformational preferences.

The fluorine atom not only influences the conformation of the ethyl side chain but also affects the rotational barrier around the C(aryl)-C(alkyl) bond and the C(aryl)-O bond. The rotation of the hydroxyl group in phenol (B47542) itself has a relatively low energy barrier. The presence of the 1-fluoroethyl substituent at the meta position is expected to have a modest influence on this barrier.

More significantly, the rotation of the entire 1-fluoroethyl group relative to the phenyl ring will have a more substantial energy barrier due to steric interactions between the methyl group and the ortho-hydrogen atoms of the phenyl ring. The preferred conformations will be those that minimize these steric clashes while maximizing the stabilizing gauche interactions involving the fluorine atom. Theoretical calculations on substituted phenols and related aromatic compounds have shown that substituents can influence rotational barriers. ugm.ac.idresearchgate.net For this compound, a detailed computational study would be required to precisely quantify the rotational barriers and the relative energies of the different conformers.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For 3-(1-Fluoroethyl)phenol, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to elucidate its molecular properties. nlss.org.inresearchgate.net

These studies would typically begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information can be derived:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Electron Density and Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the distribution of electrons within the molecule, highlighting electrostatic potentials and identifying electrophilic and nucleophilic sites. For this compound, this would quantify the electron-withdrawing effect of the fluorine atom and the fluoroethyl group on the phenol (B47542) ring. researchgate.net

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the topology of the electron density, characterizing the nature of chemical bonds (e.g., covalent vs. ionic character) and identifying bond critical points.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data is illustrative, based on typical values for substituted phenols, as specific data for this compound is not available in the cited literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures overall molecular polarity |

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactions due to its favorable balance of accuracy and computational cost. researchgate.netustc.edu.cn For this compound, DFT calculations are essential for exploring its reactivity, such as the acidity of the phenolic proton or its behavior in electrophilic substitution reactions.

Key applications of DFT in this context include:

Reaction Pathway Mapping: By calculating the potential energy surface, researchers can map the energetic landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor governing the reaction rate. DFT is a reliable tool for predicting these barriers. dominican.edu

Thermochemical Properties: DFT can be used to calculate important thermochemical data, such as bond dissociation enthalpies (BDE). For instance, the O-H BDE is a key parameter for evaluating the antioxidant potential of phenolic compounds. mdpi.comresearchgate.net The calculations would likely show how the fluoroethyl substituent influences this property compared to unsubstituted phenol.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. rsc.orgutexas.edu An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. semanticscholar.org

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The fluoroethyl group can rotate around the C-C single bond, and the hydroxyl group can rotate relative to the phenyl ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net This is crucial as the biological activity and chemical reactivity of a molecule can depend on its conformation. nih.gov

Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water), providing a realistic picture of how the solvent influences the structure and dynamics of this compound. This includes the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. chemrxiv.org

Time-Resolved Behavior: These simulations can track the movement of atoms on a femtosecond timescale, revealing vibrational motions and the lifetimes of specific conformations or interactions. mdpi.com

Analysis of Noncovalent Interactions: C-H···F and C-O···F Interactions

Noncovalent interactions, though weaker than covalent bonds, play a decisive role in determining molecular conformation, crystal packing, and interactions with biological targets. In this compound, the presence of a highly electronegative fluorine atom introduces the possibility of several important noncovalent interactions.

Intramolecular Hydrogen Bonding: A primary focus would be to investigate potential intramolecular hydrogen bonds. While a classic O-H···F hydrogen bond is unlikely due to the geometry, weaker interactions like C-H···F or C-H···O could influence the preferred conformation of the fluoroethyl side chain. acs.org Computational methods like NBO analysis can identify the stabilizing orbital interactions characteristic of these bonds.

Intermolecular Interactions: In a condensed phase or a biological system, the fluorine and oxygen atoms can act as hydrogen bond acceptors. The analysis would focus on quantifying the strength and geometry of intermolecular C-H···F and C-O···F interactions, which can be critical for molecular recognition and self-assembly.

Visualization and Quantification: Tools such as the Non-Covalent Interaction (NCI) index or Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions. They can generate graphical plots that highlight regions of steric repulsion, van der Waals forces, and hydrogen bonding within the molecule.

Supramolecular Chemistry Involving 3 1 Fluoroethyl Phenol

Role of Fluorine in Directing Supramolecular Assembly

The presence of a fluorine atom, such as in the fluoroethyl group of 3-(1-Fluoroethyl)phenol, introduces significant electronic and steric effects that guide supramolecular assembly. Fluorine substitution can modify the chemical nature of non-bonded interactions, primarily by increasing electrostatic interactions within crystal lattices researchgate.net.

One of the most notable effects of fluorination on phenols is the enhancement of the hydroxyl group's hydrogen-bonding capability. The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, making it a more effective hydrogen bond donor. This enhanced donor capacity can lead to stronger and more directional intermolecular hydrogen bonds, which are fundamental to forming stable, ordered networks.

Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor, participating in various non-covalent interactions such as C−H···F contacts. While individually weak, the cumulative effect of multiple C−H···F interactions can be significant in stabilizing a particular crystal packing arrangement acs.orgresearchgate.net. The interplay between strong, directional O-H···O or O-H···N hydrogen bonds and these weaker, more diffuse C−H···F interactions provides a powerful tool for controlling molecular self-assembly. Studies on fluorinated aromatic molecules have shown that these interactions can be pivotal in forming specific supramolecular arrangements required for the synthesis of materials like microporous structures researchgate.net. In some cases, fluorination can even lead to entirely different self-assembly motifs compared to their non-fluorinated counterparts, resulting in unexpected and novel supramolecular architectures nsf.gov.

Intermolecular Interactions and Crystal Engineering in Fluorinated Phenol (B47542) Systems

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. In fluorinated phenol systems, a hierarchy of intermolecular forces governs the final crystal structure.

The primary and most dominant interaction is typically the hydrogen bond involving the phenolic hydroxyl group. In the case of this compound, this would likely involve strong O−H···O hydrogen bonds, forming chains or cyclic motifs among neighboring molecules. The strength of this interaction is enhanced by the presence of the fluorine atom. In cocrystals, this enhanced acidity would also promote strong, charge-assisted O−H···O⁻ hydrogen bonds between a phenol and its corresponding phenolate, with interaction energies significantly higher than neutral phenol-phenol interactions nih.gov.

Beyond conventional hydrogen bonds, weaker interactions play a crucial role in consolidating the three-dimensional structure. These include:

π-π Stacking: Interactions between aromatic rings are common. In fluorinated systems, aryl-perfluoroaryl stacking can be particularly favorable due to complementary electrostatic potentials between the electron-rich hydrocarbon ring and the electron-poor fluorinated ring acs.orgmostwiedzy.pl.

Halogen Bonds: Although fluorine is generally a poor halogen bond donor, interactions involving other halogens (Cl, Br, I) are a key tool in crystal engineering.

The combination of these varied interactions gives rise to "supramolecular synthons"—robust and predictable patterns of intermolecular recognition. The strategic use of these synthons allows for a rational approach to designing crystal structures. However, the presence of fluorine can also introduce complexity, as conformational variability and a diversity of possible synthons can sometimes act as structure differentiators rather than facilitators of isomorphism between similar molecules rsc.org.

| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| O−H···O (Phenol-Phenol) | 2.6 - 2.9 | 160 - 180 | ~5-8 | Primary driver of assembly in phenols. |

| O−H···O⁻ (Phenol-Phenolate) | 2.4 - 2.6 | 170 - 180 | ~20-30 | Very strong, charge-assisted bond nih.gov. |

| C−H···F | 2.4 - 2.7 | 120 - 170 | ~0.5-1.5 | Weak but numerous; contribute to lattice stabilization acs.org. |

| Aryl···Perfluoroaryl Stacking | 3.3 - 3.5 | - | ~-5 | Stronger than typical π-π stacking due to electrostatics mostwiedzy.pl. |

Self-Assembly Motifs and Molecular Recognition in Related Fluoroorganic Compounds

The introduction of fluorine can significantly alter self-assembly pathways and lead to unique molecular recognition events. In related fluoroorganic compounds, the interplay between fluorophobic/fluorophilic effects and other non-covalent interactions dictates the formation of specific motifs.

For instance, in cocrystals of pentafluorophenol (B44920) with various triaryl compounds, the dominant motif is a hydrogen-bonded trimer of pentafluorophenol molecules (pfp₃). These trimers then arrange in layers, stabilized by C-H···F interactions and π-π stacking with the partner molecule acs.orgmostwiedzy.pl. This demonstrates how a hierarchy of interactions—strong H-bonds to form a primary motif, and weaker forces to organize these motifs—results in a complex, ordered structure.